
Dibutylbis(4-chlorophenoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis(4-chlorophenoxy)stannane is an organotin compound characterized by the presence of tin bonded to hydrocarbons and chlorophenoxy groups. Organotin compounds have been extensively studied due to their diverse applications in various fields, including chemistry, biology, and industry. This compound is known for its stability and unique chemical properties, making it a valuable compound for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutylbis(4-chlorophenoxy)stannane typically involves the reaction of dibutyltin dichloride with 4-chlorophenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C6H4ClOH→(C4H9)2Sn(OC6H4Cl)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: Dibutylbis(4-chlorophenoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorophenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and chlorophenol derivatives.
Reduction: Reduced tin species and chlorophenol derivatives.
Substitution: Substituted organotin compounds with various functional groups
科学的研究の応用
Dibutylbis(4-chlorophenoxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Employed as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
作用機序
The mechanism of action of dibutylbis(4-chlorophenoxy)stannane involves the coordination of the tin center with various molecular targets. The compound can interact with enzymes and proteins, inhibiting their activity. The chlorophenoxy groups enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The molecular pathways involved include the inhibition of specific kinases and the disruption of cellular processes .
類似化合物との比較
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin maleate
Comparison: Dibutylbis(4-chlorophenoxy)stannane is unique due to the presence of chlorophenoxy groups, which enhance its stability and reactivity. Compared to other dibutyltin compounds, it exhibits higher antimicrobial activity and better catalytic properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
18126-18-6 |
|---|---|
分子式 |
C20H26Cl2O2Sn |
分子量 |
488.0 g/mol |
IUPAC名 |
dibutyl-bis(4-chlorophenoxy)stannane |
InChI |
InChI=1S/2C6H5ClO.2C4H9.Sn/c2*7-5-1-3-6(8)4-2-5;2*1-3-4-2;/h2*1-4,8H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
GLIWSSGZSYCNBM-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


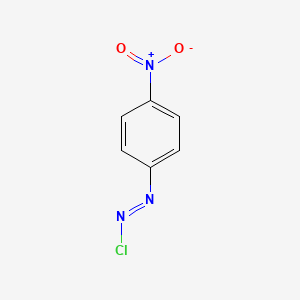

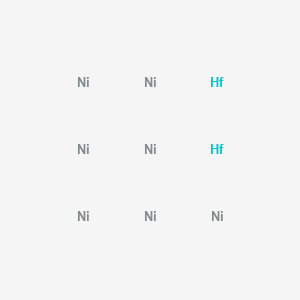
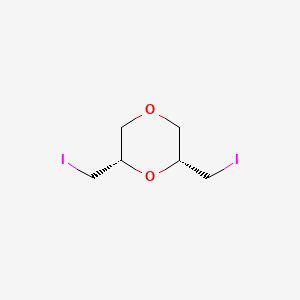
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


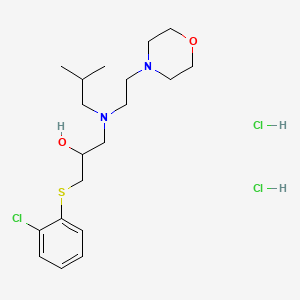
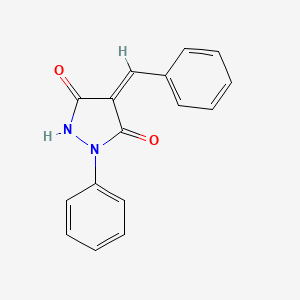


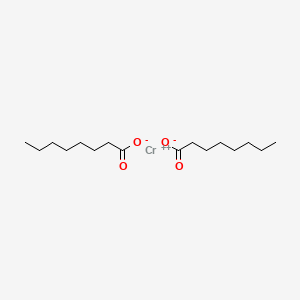
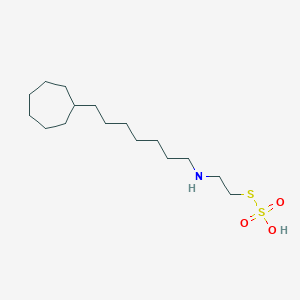
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
